N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-3-(4-methoxyphenyl)propanamide
Description
Properties
IUPAC Name |
N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-3-(4-methoxyphenyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-24-17-8-5-15(6-9-17)7-10-19(23)20-12-11-16-14-22-13-3-2-4-18(22)21-16/h2-6,8-9,13-14H,7,10-12H2,1H3,(H,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARDPYWKEGGPWJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCCC2=CN3C=CC=CC3=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-3-(4-methoxyphenyl)propanamide typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. This can be achieved through various methods, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies . The specific reaction conditions depend on the desired functional groups and the starting materials used.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-3-(4-methoxyphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule with different ones.
Common Reagents and Conditions: Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. The specific conditions, such as temperature, solvent, and reaction time, vary depending on the desired transformation .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups .
Scientific Research Applications
Chemistry: In chemistry, N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-3-(4-methoxyphenyl)propanamide is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit various biological activities, such as enzyme inhibition or receptor modulation, making it a candidate for drug development .
Medicine: In medicine, derivatives of imidazo[1,2-a]pyridines, including this compound, are explored for their therapeutic potential. They may be used to develop treatments for diseases such as Alzheimer’s, cancer, and infectious diseases .
Industry: In the industrial sector, this compound can be used in the development of new materials, such as organoelectronic materials and fluorescent materials. Its unique properties make it suitable for various applications in material science .
Mechanism of Action
The mechanism of action of N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-3-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets. For example, it may inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters . The compound may also interact with receptors or other proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
- Benzo[4,5]imidazo[1,2-a]pyridines
- Benzo[4,5]imidazo[1,2-a]pyrimidines
- N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)cinnamamide derivatives
Comparison: N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-3-(4-methoxyphenyl)propanamide is unique due to its specific structure, which combines the imidazo[1,2-a]pyridine scaffold with a methoxyphenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-3-(4-methoxyphenyl)propanamide is a compound of considerable interest due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article explores its biological activity based on diverse research findings, including case studies, detailed data tables, and relevant literature.
Chemical Structure and Properties
The compound features an imidazo[1,2-a]pyridine moiety linked to a propanamide structure, which contributes to its biological activity. The presence of the methoxyphenyl group enhances its pharmacological properties.
Anticancer Activity
Recent studies have demonstrated the compound's significant anticancer properties:
-
Inhibition of Cancer Cell Proliferation :
- The compound exhibits cytotoxic effects against various cancer cell lines, including MCF-7 and MDA-MB-231. It has shown IC50 values of approximately 43.4 μM and 35.9 μM, respectively, indicating effective inhibition of cell growth .
- A study highlighted that compound 3d , structurally related to the target compound, selectively inhibited the proliferation of MCF-7 cells by 1.6-fold and MDA-MB-231 cells by 2.0-fold compared to healthy cells .
- Mechanism of Action :
Anti-inflammatory Activity
The compound also exhibits notable anti-inflammatory properties:
- Inhibition of NF-κB Pathway :
Study on Anticancer Effects
A detailed case study evaluated the effects of this compound on breast cancer cell lines:
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| MCF-7 | 43.4 | Induces apoptosis via Bax/Bcl-2 ratio |
| MDA-MB-231 | 35.9 | Induces apoptosis via Bax/Bcl-2 ratio |
This study underscores the potential of this compound in breast cancer treatment by inducing apoptosis selectively in malignant cells while sparing healthy ones.
Study on Anti-inflammatory Effects
Another study investigated the anti-inflammatory effects through molecular docking studies:
| Compound | Effect | Pathway Inhibition |
|---|---|---|
| Imidazo[1,2-a]pyridine derivative | Suppresses inflammation | NF-κB and STAT3 signaling |
The findings suggest that the compound can effectively modulate inflammatory pathways, which is crucial for developing therapeutic agents targeting inflammation-associated diseases.
Q & A
Q. What synthetic routes are employed to prepare N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-3-(4-methoxyphenyl)propanamide, and how is its structural integrity validated?
Methodological Answer: The compound is synthesized via multi-step protocols involving:
- Imidazo[1,2-a]pyridine core formation : Condensation of 2-aminopyridine derivatives with α-bromoketones or aldehydes under reflux conditions (e.g., phosphorus oxychloride/DMF for Vilsmeier-Haack reactions) .
- Side-chain functionalization : Alkylation or amidation reactions to introduce the 3-(4-methoxyphenyl)propanamide moiety. For example, coupling 2-(imidazo[1,2-a]pyridin-2-yl)ethylamine with 3-(4-methoxyphenyl)propanoic acid using EDCI/HOBt .
- Purification : Column chromatography (silica gel, eluents like ethyl acetate/hexane) or recrystallization.
Structural validation employs:
- 1H/13C NMR : Confirmation of proton environments and carbon frameworks (e.g., imidazo[1,2-a]pyridine aromatic signals at δ 7.5–9.0 ppm) .
- HRMS : Exact mass verification (e.g., [M+H]+ calculated vs. observed within 2 ppm error) .
- Elemental analysis : C, H, N percentages within ±0.4% of theoretical values .
Q. Which physicochemical properties of this compound are critical for assessing drug-likeness, and how are they computed?
Methodological Answer: Key properties include:
- Lipinski’s Rule of Five : Compliance ensures oral bioavailability. Parameters like molecular weight (<500 Da), LogP (<5), hydrogen bond donors/acceptors (<10) are calculated using tools like Molinspiration or ACD/Labs .
- LogD (pH 5.5/7.4) : Determines membrane permeability. Calculated via shake-flask or chromatographic methods (e.g., reversed-phase HPLC) .
- Polar surface area (PSA) : Predicts blood-brain barrier penetration. Software like ChemAxon computes PSA from 2D structures .
- Solubility : Estimated using the General Solubility Equation (GSE) or experimental assays (e.g., nephelometry) .
Advanced Research Questions
Q. What biological targets have been investigated for imidazo[1,2-a]pyridine derivatives, and how are these studies designed?
Methodological Answer:
- Kinase inhibition (e.g., CLK1) : Compounds are screened via in vitro kinase assays using recombinant enzymes and ATP-Glo™ luminescence. IC50 values are derived from dose-response curves .
- Anthelmintic activity : Larval motility assays (e.g., Haemonchus contortus) with EC50 determination via microscopy .
- Antimicrobial activity : Broth microdilution (MIC assays) against Gram-positive/negative strains, with ciprofloxacin as a control .
- Receptor binding (e.g., melatonin MT1/MT2) : Radioligand displacement assays using [3H]-melatonin and recombinant receptors .
Example : Imidazo[1,2-a]pyridine-based COX-2 inhibitors showed >100-fold selectivity over COX-1 in whole-blood assays, validated by ELISA for PGE2 inhibition .
Q. How do structural modifications (e.g., substituent variations) influence biological activity?
Methodological Answer:
Q. What computational strategies predict target interactions and binding modes?
Methodological Answer:
- Molecular docking : Tools like AutoDock Vina or Schrödinger Glide model ligand-protein interactions. Example: Docking of ZINC000023754543 into Bacteroides fragilis metalloproteinase II revealed hydrogen bonds with Gly310 and Thr342 .
- MD simulations : AMBER or GROMACS assess binding stability (e.g., root-mean-square deviation <2 Å over 100 ns) .
- Free energy calculations : MM-PBSA/GBSA quantify binding affinities (ΔG < -30 kcal/mol indicates strong binding) .
Case Study : X-ray crystallography of Menin-imidazo[1,2-a]pyridine complexes (PDB: 6S2K) confirmed π-π stacking and hydrogen bonding with Lys111 and Asp172 .
Q. How are discrepancies in synthetic yields or bioactivity data resolved?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
